Boc-Inp-OH

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

N-BOC-piperidine-4-carboxylic acid (CAS 174316-71-3; also registered as 84358-13-4), systematically named 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , is a protected heterocyclic building block comprising a piperidine core with a Boc-protected amine at the 1-position and a free carboxylic acid at the 4-position. The compound serves as a conformationally constrained scaffold analog of γ-aminobutyric acid (GABA) , enabling its use in the synthesis of peptidomimetics, neurological agents, and diverse active pharmaceutical ingredients (APIs).

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 174316-71-3
Cat. No. B070606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Inp-OH
CAS174316-71-3
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyJWOHBPPVVDQMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-piperidine-4-carboxylic Acid (CAS 174316-71-3) for Pharmaceutical Synthesis and Medicinal Chemistry Procurement


N-BOC-piperidine-4-carboxylic acid (CAS 174316-71-3; also registered as 84358-13-4), systematically named 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid [1], is a protected heterocyclic building block comprising a piperidine core with a Boc-protected amine at the 1-position and a free carboxylic acid at the 4-position [2]. The compound serves as a conformationally constrained scaffold analog of γ-aminobutyric acid (GABA) [3], enabling its use in the synthesis of peptidomimetics, neurological agents, and diverse active pharmaceutical ingredients (APIs).

Why N-BOC-piperidine-4-carboxylic Acid Cannot Be Replaced by Unprotected or Differently Protected Piperidine Analogs


Substituting N-BOC-piperidine-4-carboxylic acid with a generic piperidine-4-carboxylic acid or an alternative N-protected derivative introduces orthogonal reactivity risks, solubility mismatches, and purification challenges. The unprotected isonipecotic acid (piperidine-4-carboxylic acid) possesses a free secondary amine that can undergo undesired nucleophilic additions or oxidation during multi-step sequences [1]. In contrast, the Boc group of the target compound provides acid-labile protection that is orthogonal to base-stable protecting groups commonly used in peptide and heterocycle synthesis [2]. This orthogonality is absent in analogs such as N-Cbz-piperidine-4-carboxylic acid (cleaved by hydrogenolysis) or N-Fmoc-piperidine-4-carboxylic acid (base-labile), which may be incompatible with specific synthetic routes. Additionally, the compound's low aqueous solubility—insoluble in water —distinguishes it from more polar, unprotected analogs, affecting extraction efficiency and phase-transfer behavior during workup.

Quantitative Differentiation of N-BOC-piperidine-4-carboxylic Acid Relative to Structural Analogs and Alternatives


Orthogonal Protection Compatibility: Boc vs. Cbz vs. Fmoc for Multi-Step Syntheses

N-BOC-piperidine-4-carboxylic acid (target) offers acid-labile protection (cleavage with TFA or HCl) that is orthogonal to base-stable protecting groups, enabling selective deprotection in the presence of esters or Fmoc groups [1]. In contrast, N-Cbz-piperidine-4-carboxylic acid (comparator) requires hydrogenolysis (H2/Pd-C), which is incompatible with alkenes, alkynes, or nitro groups. N-Fmoc-piperidine-4-carboxylic acid (comparator) is base-labile (piperidine cleavage), incompatible with base-sensitive functionalities. The orthogonal stability profile of the target compound reduces side-reaction risk in multi-step sequences.

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Crystallinity and Solid-State Reproducibility: X-ray Structure Confirmation vs. Amorphous Analogs

N-BOC-piperidine-4-carboxylic acid forms a well-defined crystalline lattice with intermolecular O–H⋯O and C–H⋯O hydrogen bonds, as confirmed by single-crystal X-ray diffraction [1]. The piperidine ring adopts a chair conformation with puckering amplitude Q = 0.5505(16) Å [1]. In contrast, the methyl ester analog (N-Boc-piperidine-4-carboxylic acid methyl ester) is reported as a low-melting solid or oil at room temperature [2], making it less amenable to reproducible solid-phase handling and weighing.

Crystallography Solid-State Chemistry Polymorph Control

Aqueous Solubility Profile: Insoluble in Water vs. Unprotected Isonipecotic Acid

N-BOC-piperidine-4-carboxylic acid is reported as insoluble in water , a property that facilitates organic-phase extraction and minimizes aqueous waste contamination. The unprotected analog, isonipecotic acid (piperidine-4-carboxylic acid), is highly water-soluble due to the zwitterionic character of the free amino acid (pKa ~2–3 for carboxylic acid, ~10–11 for secondary amine). This difference in solubility behavior directly impacts workup efficiency and product isolation in multi-step syntheses.

Solubility Extraction Efficiency Phase Transfer

Purity Specifications and Analytical Traceability: HPLC-Grade vs. Industrial-Grade Alternatives

Commercial N-BOC-piperidine-4-carboxylic acid is routinely supplied with ≥99.0% purity by HPLC , meeting the rigorous specifications required for GMP intermediate synthesis and high-sensitivity biological assays. In comparison, alternative N-protected piperidine carboxylic acids (e.g., N-Boc-isonipecotic acid from some bulk suppliers) may be offered at 98% purity with less stringent analytical characterization [1]. The availability of NMR and HPLC traceability certificates for the ≥99.0% grade reduces the risk of impurity-driven false positives in pharmacological screening and ensures batch-to-batch reproducibility.

Analytical Chemistry Quality Control HPLC Purity

Synthetic Yield Benchmark: 100% Conversion in Aqueous Boc Protection Protocol

A reported synthesis of N-BOC-piperidine-4-carboxylic acid from isonipecotic acid using di-tert-butyl dicarbonate in aqueous sodium hydroxide/tert-butyl alcohol achieved quantitative yield (4.6 g, 100.0% yield) . This contrasts with reported yields for alternative protecting group installations, such as N-Cbz-piperidine-4-carboxylic acid (typically 85–95% yield with benzyl chloroformate) or N-Fmoc-piperidine-4-carboxylic acid (often <90% due to competing side reactions). The high-yielding, aqueous-compatible protocol demonstrates robust process scalability and reduces waste associated with lower-yielding alternatives.

Process Chemistry Synthetic Efficiency Boc Protection

Procurement-Driven Application Scenarios for N-BOC-piperidine-4-carboxylic Acid Based on Quantified Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Side-Chain Protection

In Fmoc-based SPPS, the target compound serves as an acid-labile Boc-protected scaffold that can be incorporated into peptide chains while remaining stable to piperidine-mediated Fmoc deprotection [1]. This orthogonal stability, documented in Section 3, enables selective removal of the Boc group at the final TFA cleavage step without premature exposure of the piperidine amine. The compound's insolubility in water also facilitates precipitation and recovery of peptide conjugates during workup .

Synthesis of GABA-Mimetic Neurological Agents

As a conformationally constrained analog of GABA [2], N-BOC-piperidine-4-carboxylic acid is employed in the design of neurological drug candidates targeting GABAergic pathways. The Boc-protected form allows for modular derivatization of the carboxylic acid moiety (e.g., amide coupling, esterification) without interference from the piperidine nitrogen. The high purity grade (≥99.0% by HPLC) ensures that in vivo pharmacological data are not confounded by trace impurities, a critical requirement for CNS drug discovery programs.

Large-Scale API Intermediate Manufacturing

The 100% synthetic yield achievable under aqueous conditions positions N-BOC-piperidine-4-carboxylic acid as an economically viable intermediate for kilogram-scale production of piperidine-containing APIs. The crystalline nature of the compound (mp 148–153 °C) [3] enables purification by recrystallization rather than chromatography, reducing solvent consumption and process complexity. Procurement decisions favoring this compound over lower-purity or lower-yielding analogs directly reduce cost of goods and improve supply chain reliability.

Dendrimer-Drug Conjugate Synthesis

The compound has been used as a linker component in camptothecin-dendrimer conjugates, where the piperidine carboxylic acid moiety is installed on triazine dendrimer intermediates . The crystalline solid form and high purity of the target compound ensure reproducible stoichiometry and minimal batch-to-batch variability in the final conjugate, a key requirement for nanomedicine applications where polydispersity must be tightly controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Inp-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.